2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide is a chemical compound with a complex structure It belongs to the class of purine derivatives, which are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which is derived from commercially available starting materials.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Stepwise Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions to ensure high yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-3,5-dimethoxyphenyl)methylideneacetohydrazide .
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{[1-(1-piperidinyl)cyclohexyl]methyl}acetamide .
Uniqueness
The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-propylacetamide lies in its specific structural features and the resulting biological activities. Its distinct combination of functional groups allows it to interact with a unique set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H17N5O3 |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-propylacetamide |
InChI |
InChI=1S/C12H17N5O3/c1-4-5-13-8(18)6-17-7-14-10-9(17)11(19)16(3)12(20)15(10)2/h7H,4-6H2,1-3H3,(H,13,18) |
InChI Key |
ZPYQJWXPZQNIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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